molecular formula C17H19FN2 B1444671 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline CAS No. 1292836-47-5

3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline

Cat. No.: B1444671
CAS No.: 1292836-47-5
M. Wt: 270.34 g/mol
InChI Key: HUJAYNZNBFLAKQ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline belongs to the broader chemical family of substituted anilines, specifically representing a complex example of multi-substituted aromatic amines. The compound's systematic nomenclature reflects its intricate molecular architecture, where the International Union of Pure and Applied Chemistry designation precisely describes the spatial arrangement of functional groups. The molecule possesses a molecular formula of C17H19FN2 and a molecular weight of 270.34 grams per mole, indicating a substantial organic framework with multiple aromatic and heterocyclic components.

The structural classification places this compound within several overlapping chemical categories. Primarily, it functions as an aromatic amine due to the presence of the aniline moiety, characterized by an amino group directly attached to a benzene ring. The fluorine substitution at the meta position relative to the amino group classifies it as a halogenated aromatic compound, while the piperidine ring attachment through the para position establishes it as a heterocyclic-substituted aniline. The additional phenyl group attached to the piperidine ring creates a complex polycyclic system that significantly influences the compound's overall chemical behavior and physical properties.

Property Value Source
Chemical Abstracts Service Number 1292836-47-5
Molecular Formula C17H19FN2
Molecular Weight 270.34 g/mol
International Union of Pure and Applied Chemistry Name This compound
Chemical Classification Substituted aniline, fluorinated aromatic amine

The nomenclature system for this compound follows established organic chemistry conventions, where substituents are numbered according to their position relative to the primary functional group. The aniline base structure serves as the parent compound, with the fluorine atom occupying position 3 and the complex piperidine substituent at position 4. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The complexity of the name reflects the sophisticated molecular architecture that characterizes modern pharmaceutical intermediates and research compounds.

Properties

IUPAC Name

3-fluoro-4-(4-phenylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-12-15(19)6-7-17(16)20-10-8-14(9-11-20)13-4-2-1-3-5-13/h1-7,12,14H,8-11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJAYNZNBFLAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Salt-Forming Reaction

  • React 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene to obtain an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
  • This step involves nucleophilic substitution under controlled temperature (55–65 °C) for 2–3 hours.
  • Zinc powder may be added to facilitate the reaction and improve yield.

Step 2: Reduction Reaction

  • The quaternary ammonium salt is mixed with zinc chloride in tetrahydrofuran (THF).
  • Sodium borohydride is added gradually at 20–30 °C over 3–5 hours to reduce both the nitro group and the pyridine ring simultaneously.
  • The reaction mixture is then concentrated, quenched with dilute hydrochloric acid, neutralized with sodium hydroxide, and extracted with ethyl acetate.
  • Final purification involves concentration under reduced pressure and recrystallization.

Yields and Purity

  • Yields of 94.7% to 96.2% have been reported for the analogous 4-(piperidine-3-yl)aniline intermediate.
  • The method avoids precious metals, uses mild conditions, and is scalable for industrial applications.

Table 1: Reaction Parameters and Yields for Reduction Step

Parameter Range/Value Notes
Zinc chloride (mol ratio) 0.5–0.7 relative to salt Catalyst for reduction
Sodium borohydride (mol) 1.5–2 relative to salt Reducing agent
Temperature 20–30 °C Mild conditions
Reaction time 3–5 hours Stirred under nitrogen
Yield 94.7–96.2% High efficiency

Source: Patent CN106432054A

Adaptations for Fluorinated Aniline Derivatives

While the patent focuses on 4-(piperidine-3-yl)aniline, fluorinated derivatives such as 3-fluoro-substituted anilines can be synthesized by:

  • Starting with appropriately fluorinated nitrophenyl precursors.
  • Employing similar quaternary ammonium salt formation and reduction steps.
  • Adjusting reaction conditions to accommodate the electronic effects of fluorine on reactivity.

Research on analogues of opioid receptor antagonists (e.g., JDTic analogues) has demonstrated that replacing hydroxyl groups with fluorine on phenylpiperidine structures yields potent and selective compounds, indicating the synthetic feasibility of fluorinated variants.

Alternative Reduction Methods

Other reduction protocols for aromatic nitro groups and pyridine rings in related compounds include:

  • Iron powder and ammonium chloride in ethanol/water reflux conditions, followed by base quenching and chromatographic purification.
  • Microwave-assisted amination reactions for piperidine derivatives, which may be adapted for fluorinated anilines.

These methods provide options depending on scale, available reagents, and desired purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Quaternary ammonium salt + NaBH4 reduction 3-halogenated propylene, ZnCl2, NaBH4, THF, 20–30 °C, 3–5 h 94.7–96.2 Mild, scalable, avoids precious metals Suitable for large-scale production
Fe/NH4Cl reduction in EtOH/H2O reflux Fe powder, NH4Cl, EtOH/H2O, reflux 7 h Moderate (not specified) Simple reagents, classical method Used for related piperidine anilines
Microwave-assisted amination N,N-dimethyl-piperidin-4-amine, HCl/dioxane, microwave 130 °C, 4 h Moderate Rapid reaction, efficient May require further purification

Research Findings and Practical Considerations

  • The quaternary ammonium salt route with sodium borohydride reduction is preferred for its high yield, mild conditions, and cost-effectiveness.
  • Fluorine substitution on the aromatic ring can influence reaction rates and product stability; reaction conditions may require optimization.
  • Purification typically involves extraction, pH adjustment, and recrystallization to achieve high purity.
  • Analytical data such as ^1H NMR confirm the structure and purity of the intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring and phenyl group contribute to the overall molecular stability and reactivity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Applications/Activities
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline 4-Methylpiperazine C₁₁H₁₅FN₄ 222.26 g/mol Intermediate in kinase inhibitor synthesis
3-Chloro-4-(4-methylpiperidin-1-yl)aniline 4-Methylpiperidine C₁₂H₁₇ClN₂ 224.73 g/mol Structural analog in SAR studies
3-Fluoro-4-(morpholin-4-yl)aniline Morpholine C₁₀H₁₂FN₂O 210.21 g/mol Safety profiles in lab use (non-carcinogenic)
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline Pyrrolotriazine-oxygen linker C₁₄H₁₀FN₅O 299.26 g/mol Potent c-Met kinase inhibitor (IC₅₀ < 50 nM)
3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline Pyrrolopyridine-oxygen linker C₁₃H₁₀FN₃O 259.24 g/mol Moderate c-Met inhibition (IC₅₀ ~100–500 nM)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at the meta position enhances electronic effects, stabilizing interactions with kinase active sites compared to chloro or methoxy analogs .
  • Linker Chemistry : Oxygen-linked pyrrolotriazine/pyrrolopyridine substituents (as in c-Met inhibitors) demonstrate superior kinase inhibition over piperidine-based analogs due to enhanced π-π stacking and hydrogen bonding .

Key Findings :

  • Potency: Pyrrolotriazine derivatives exhibit nanomolar inhibition of c-Met kinase, attributed to their planar aromatic systems and optimal linker length .
  • Selectivity : Bulky substituents (e.g., 4-phenylpiperidine) may improve selectivity by reducing off-target interactions compared to morpholine or piperazine analogs .

Table 3: Physicochemical and Toxicological Comparison

Compound Name logP (Predicted) Solubility (mg/mL) Toxicity Classification
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline 3.8 (Estimated) <0.1 (DMSO) Not classified
3-Fluoro-4-(morpholin-4-yl)aniline 1.9 >10 (Water) Non-carcinogenic
3-Chloro-4-(4-methylpiperidin-1-yl)aniline 2.7 0.5 (DMSO) Limited data

Key Insights :

    Biological Activity

    3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various therapeutic applications, particularly in the fields of oncology and neuropharmacology. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C18H21FN2\text{C}_{18}\text{H}_{21}\text{F}\text{N}_{2}

    This structure features a fluoro group, a phenyl group, and a piperidine moiety, which are crucial for its biological interactions.

    The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may act as a selective inhibitor for certain targets involved in cancer progression and neurodegenerative diseases.

    • Anticancer Activity : Studies have shown that derivatives of piperidine, including compounds similar to this compound, exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against ovarian and breast cancer cells .
    • Neuropharmacological Effects : This compound may also influence neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment . The presence of the piperidine ring enhances brain penetration and bioavailability.

    Table 1: Summary of Biological Activities

    Activity TypeTarget/MechanismIC50 Value (µM)Reference
    AnticancerOvarian Cancer Cells31.5 - 43.9
    AnticancerBreast Cancer Cells7.9 - 92
    AChE InhibitionAcetylcholinesteraseNot specified
    MAGL InhibitionMonoacylglycerol lipase80 nM

    Case Studies

    Several studies have explored the potential applications of this compound and its derivatives:

    • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin .
    • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neurodegeneration by modulating oxidative stress pathways .

    Q & A

    Q. What are the optimal catalytic hydrogenation conditions for synthesizing 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline from its nitro precursor?

    The synthesis typically involves hydrogenating a nitro precursor (e.g., 3-fluoro-4-(4-phenylpiperidin-1-yl)nitrobenzene) using palladium on carbon (Pd/C) as a catalyst. A standard procedure includes dissolving the nitro compound in anhydrous methanol, charging the reaction with 10% Pd/C, and hydrogenating at 45–50 psi for 72 hours. Post-reaction purification via silica gel flash column chromatography (e.g., CH₂Cl₂:MeOH 9:1) yields the product with ~49% efficiency .

    Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

    Key methods include:

    • IR spectroscopy : Detect NH stretches (~3340 cm⁻¹) and aromatic C=C vibrations (~1615 cm⁻¹) .
    • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorine-induced deshielding, piperidine proton integration).
    • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
    • Mass spectrometry : Verify molecular ion peaks (e.g., exact mass ~284.13 g/mol) .

    Q. What solvents and conditions are suitable for handling this compound in experimental workflows?

    The compound is sparingly soluble in water but miscible with organic solvents like dichloromethane, methanol, and dimethyl sulfoxide (DMSO). Stability tests suggest storage under inert gas (N₂/Ar) at –20°C to prevent oxidation or degradation. Avoid prolonged exposure to light due to potential photolytic decomposition .

    Advanced Research Questions

    Q. How do computational docking and QSAR studies inform the design of derivatives targeting kinases like c-Met?

    Docking studies (e.g., AutoDock Vina) can predict binding poses in kinase active sites, focusing on interactions between the fluorine atom and hydrophobic pockets or the piperidine ring and catalytic residues. QSAR models (e.g., CoMFA/CoMSIA) correlate substituent electronic properties (Hammett constants) with inhibitory activity (IC₅₀). For example, replacing the phenyl group with morpholine improves solubility but may reduce binding affinity .

    Q. What strategies resolve contradictions in reported synthetic yields (e.g., 49% vs. 99%) for this compound?

    Yield variations arise from:

    • Catalyst loading : Higher Pd/C ratios (≥15 wt%) may accelerate hydrogenation but increase side reactions.
    • Solvent choice : Polar aprotic solvents (e.g., sec-BuOH) enhance intermediate stability compared to MeOH .
    • Purification : Gradient elution in chromatography minimizes co-elution of byproducts.

    Q. How do substituents on the piperidine ring modulate biological activity and metabolic stability?

    • Fluorine : Enhances metabolic stability by blocking cytochrome P450 oxidation sites.
    • Piperidine substituents : Bulky groups (e.g., phenyl) increase lipophilicity and membrane permeability but may reduce aqueous solubility. Comparative studies show that 4-methylpiperazine derivatives exhibit higher kinase inhibition (e.g., c-Met) than morpholine analogs .

    Q. What environmental factors (pH, temperature) influence the compound’s stability in biological assays?

    • pH : Degrades rapidly under acidic conditions (pH <3) via protonation of the aniline group, leading to ring oxidation.
    • Temperature : Stable at 25°C for 24 hours but decomposes above 60°C, forming fluoro-phenolic byproducts. Stability assays using HPLC-UV are recommended for real-time monitoring .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline
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